molecular formula C₆H₁₁DO₆ B1146262 D-Glucose-d1-3 CAS No. 51517-59-0

D-Glucose-d1-3

Cat. No.: B1146262
CAS No.: 51517-59-0
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-d1-3 is a deuterium-labeled form of D-glucose, where the hydrogen atom at the third carbon position is replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments, due to its ability to be distinguished from the naturally occurring hydrogen isotope.

Mechanism of Action

Target of Action

D-[3-2H]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) that acts as an essential energy source for many organisms . The primary targets of D-Glucose are the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) , which play predominant roles in the intestinal transport of glucose into the circulation .

Mode of Action

D-Glucose interacts with its targets, SGLT1 and GLUT2, to facilitate the transport of glucose into the cells. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane . The total aerobic metabolism of glucose can produce up to 36 ATP molecules.

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most significant of which is glycolysis . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy used to form the high-energy molecules adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH) . D-Glucose is also involved in the gluconeogenesis pathway .

Pharmacokinetics

It’s known that glucose is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Result of Action

The result of D-Glucose’s action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . Glucose can also act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose can be influenced by various environmental factors. For instance, the synthesis of gold nanoparticles (AuNPs) for colorimetric detection of foodborne pathogens has been achieved using D-Glucose in an alkaline environment . This indicates that the pH of the environment can influence the action and efficacy of D-Glucose.

Biochemical Analysis

Biochemical Properties

D-[3-2H]Glucose plays a crucial role in biochemical reactions. It is primarily involved in glycolysis, the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide) .

Cellular Effects

In cellular processes, D-[3-2H]Glucose influences cell function by serving as a primary source of energy. It impacts cell signaling pathways, gene expression, and cellular metabolism. The breakdown of D-[3-2H]Glucose provides the necessary energy for the functioning of cells .

Molecular Mechanism

At the molecular level, D-[3-2H]Glucose exerts its effects through its involvement in various biochemical reactions. It binds to the enzyme hexokinase, which catalyzes the first step of glycolysis. This binding interaction triggers a series of reactions that lead to the production of ATP and NADH .

Temporal Effects in Laboratory Settings

Over time, D-[3-2H]Glucose continues to participate in metabolic reactions without significant degradation or loss of function. Its stability makes it a valuable tool for long-term studies of glucose metabolism and cellular function .

Dosage Effects in Animal Models

The effects of D-[3-2H]Glucose in animal models vary with dosage. At low doses, it is metabolized normally and can provide valuable data on glucose metabolism. At high doses, it may lead to metabolic changes that are not representative of normal conditions .

Metabolic Pathways

D-[3-2H]Glucose is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with various enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

D-[3-2H]Glucose is transported and distributed within cells and tissues in the same manner as regular glucose. It is taken up by cells via glucose transporters and distributed throughout the cell to participate in metabolic reactions .

Subcellular Localization

Within the cell, D-[3-2H]Glucose is localized in the cytoplasm, where glycolysis occurs. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-d1-3 typically involves the selective deuteration of D-glucose. One common method is the catalytic hydrogen-deuterium exchange reaction, where D-glucose is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose-d1-3 undergoes various chemical reactions similar to those of D-glucose, including:

    Oxidation: this compound can be oxidized to form D-gluconic acid or D-glucuronic acid.

    Reduction: It can be reduced to form sorbitol.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products

    Oxidation: D-gluconic acid, D-glucuronic acid

    Reduction: Sorbitol

    Substitution: Various esters and ethers of this compound

Scientific Research Applications

D-Glucose-d1-3 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.

    Biology: Used in metabolic studies to trace glucose pathways and understand cellular processes.

    Medicine: Employed in diagnostic imaging and metabolic research to study glucose metabolism in diseases such as diabetes and cancer.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes for glucose-containing products.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: The naturally occurring form of glucose.

    D-[1-13C]Glucose: A carbon-13 labeled form of glucose used in similar research applications.

    D-[6-3H]Glucose: A tritium-labeled form of glucose used in metabolic studies.

Uniqueness

D-Glucose-d1-3 is unique due to its specific deuterium labeling at the third carbon position, which provides distinct advantages in certain types of research. Unlike carbon-13 or tritium labels, deuterium does not significantly alter the compound’s chemical properties, making it an ideal tracer for studying glucose metabolism without introducing significant perturbations.

Properties

IUPAC Name

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CUCXIZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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